molecular formula C27H33N5O B2741691 (E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone CAS No. 1235704-68-3

(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone

Número de catálogo: B2741691
Número CAS: 1235704-68-3
Peso molecular: 443.595
Clave InChI: QJOFVSRXSUFCBC-RMKNXTFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone is a structurally complex molecule featuring a benzoimidazole core linked to piperidine and piperazine moieties via methyl and methanone bridges, respectively. Its design integrates heterocyclic aromatic systems with flexible aliphatic chains, a strategy commonly employed in medicinal chemistry to balance receptor binding affinity, solubility, and metabolic stability. The benzoimidazole scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities, while the piperazine and piperidine groups contribute to modulating pharmacokinetic properties .

Propiedades

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O/c33-27(32-19-17-30(18-20-32)14-6-9-22-7-2-1-3-8-22)23-12-15-31(16-13-23)21-26-28-24-10-4-5-11-25(24)29-26/h1-11,23H,12-21H2,(H,28,29)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOFVSRXSUFCBC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C27H33N5OC_{27}H_{33}N_{5}O and a molecular weight of approximately 443.595 g/mol. Its structure features a benzimidazole moiety, which is known for its ability to interact with various biological targets, including DNA and proteins.

The biological activity of this compound is primarily attributed to its structural components:

  • Benzimidazole Moiety : Known for binding to DNA minor grooves, influencing enzymatic processes related to DNA replication and repair .
  • Piperidine and Piperazine Rings : These enhance the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.

The compound's interaction with human topoisomerase I has been identified as a significant mechanism underlying its anticancer properties. Studies indicate that it can inhibit this enzyme, leading to cell cycle arrest at the G2/M phase, thereby promoting apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that (E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone exhibits promising anticancer activity:

  • Cell Line Studies : The compound was screened against various human cancer cell lines at the National Cancer Institute (NCI). Notably, certain derivatives showed significant growth inhibition with low GI50GI_{50} values .
CompoundCell LineGI50GI_{50} (µM)
11aNCI 6015
12aNCI 6010
12bNCI 6016

These results indicate a strong binding affinity to DNA and effective inhibition of topoisomerase I, comparable to established chemotherapeutics like camptothecin .

Neuroleptic Activity

Additionally, compounds similar in structure have been evaluated for neuroleptic effects. Some derivatives demonstrated activities comparable to haloperidol, suggesting potential applications in treating psychiatric disorders .

Case Studies

Several studies have explored the biological effects of related benzimidazole compounds:

  • Study on DNA Interaction : A series of benzimidazole derivatives were synthesized and evaluated for their ability to bind to DNA. Compounds exhibited varying degrees of thermal stabilization of DNA structures, indicating their potential as therapeutic agents targeting genetic material .
  • Antitumor Effects : In vivo studies indicated that specific analogs could inhibit tumor growth in mouse models. The mechanism involved disruption of cell cycle progression and induction of apoptosis through DNA damage pathways .

Comparación Con Compuestos Similares

Structural Analogues with Benzimidazole-Piperazine/Piperidine Hybrids

Several structurally related compounds highlight the significance of heterocyclic and substituent variations:

Compound Name / Structure Key Structural Differences vs. Target Compound Pharmacological Notes Reference
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol Replaces piperidine with piperazine; ethanol substituent Synthesized via SNAr; no reported bioactivity
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Pyridine and methoxybenzyl substituents on piperazine Dual histamine H1/H4 receptor ligand
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Indole replaces benzoimidazole; benzyl vs. cinnamyl on piperazine Potential CNS activity (structural analogy)
Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate Fluorobenzyl substituent; lacks methanone bridge Improved metabolic stability (fluorine effect)

Key Observations :

  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) exhibit higher solubility due to additional nitrogen atoms but may show reduced blood-brain barrier penetration compared to piperidine-containing analogs .
  • Cinnamyl vs. This may improve binding to hydrophobic pockets in enzymes or receptors .
  • Methanone Linkage: The methanone bridge in the target compound and ’s derivative likely stabilizes molecular conformation, a critical factor in receptor-ligand interactions .
Pharmacological Profile Comparisons

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:

  • : Imidazole derivatives (e.g., LX2931/LX2932) inhibit sphingosine 1-phosphate lyase (S1PL), demonstrating efficacy in autoimmune disorders.
  • : Dual histamine H1/H4 ligands with similar methanone-linked structures highlight the scaffold’s adaptability for GPCR targeting. The cinnamyl group’s hydrophobicity may enhance H4 receptor binding compared to polar pyridine substituents .
Physicochemical Properties
Property Target Compound 2-[4-(1-Methyl-benzoimidazol-2-yl)piperazin-1-yl]ethanol (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
Molecular Weight ~495 g/mol (estimated) 289 g/mol 319 g/mol
LogP (Predicted) ~3.8 (high lipophilicity) ~1.2 ~2.5
Hydrogen Bond Donors 1 (Benzoimidazole NH) 2 (Ethanol -OH, Benzoimidazole NH) 1 (Indole NH)
Solubility Low (cinnamyl hydrophobicity) Moderate (polar ethanol group) Low (benzyl group)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.